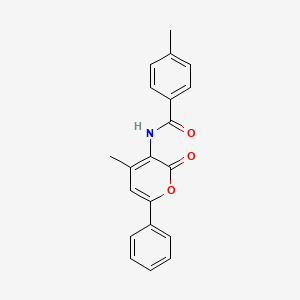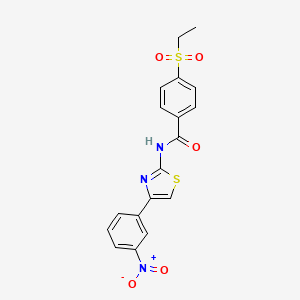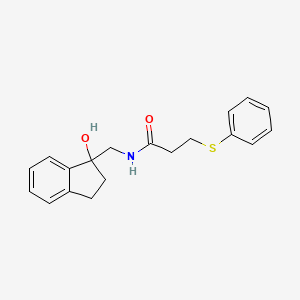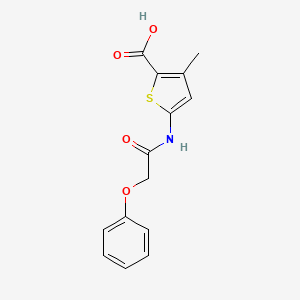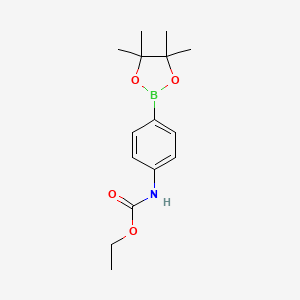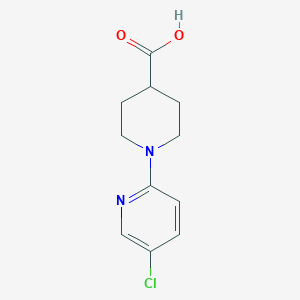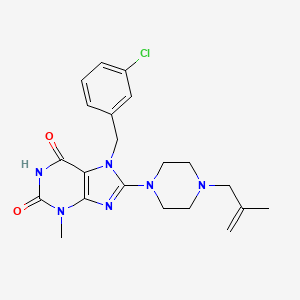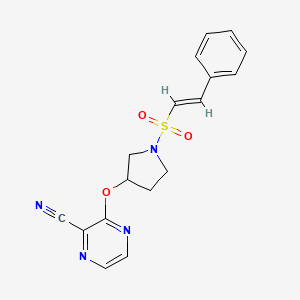
(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazine derivatives often involves multi-component reactions, incorporating elements such as ethyl cyanoacetate, ammonium acetate, and different catalyzers to achieve the desired product. For instance, the synthesis of pyridine and pyrazine derivatives can be facilitated by catalysts like magnetically separable graphene oxide anchored sulfonic acid in a green solvent, showcasing the versatility and efficiency of modern synthetic methodologies (Zhang et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction, reveals the compound's molecular geometry, crystal system, and intermolecular interactions. For example, similar compounds have shown a distorted envelope conformation in their heterocyclic rings, with crystalline structures often belonging to the monoclinic system, indicating the diverse and complex nature of pyrazine derivatives' structural characteristics (Jansone et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving pyrazine derivatives are rich and varied, often leading to the formation of novel compounds through mechanisms like [3+2] annulations, sulphenylations, and others. These reactions can result in the creation of fully substituted pyrazoles or further functionalized molecules, demonstrating the reactive versatility and potential for derivatization of these compounds (Sun et al., 2015).
科学的研究の応用
Synthesis and Characterization of Pyrrolidin Derivatives : The synthesis of pyrrolidin derivatives, which includes compounds structurally similar to (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, has been a subject of study. For instance, 4-morpholino- and 4-(pyrrolidin-l-yl)-2-aza-1. 3-diene-l, l-dicarbonitriles undergo unique reactions in acidic medium, leading to structurally varied products (Legroux, Brotn, & Fleury, 1990).
Antimicrobial and Anticancer Properties : Research has focused on the synthesis of new pyridines and pyrazine derivatives, including those related to (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, for their potential antimicrobial and anticancer activities. These studies aim to understand the biological activities of these compounds (Elewa et al., 2021).
Antibacterial Activity of Cyanopyridine Derivatives : The synthesis of new cyanopyridine derivatives, including compounds related to (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, has been investigated, with a focus on their antibacterial properties. These studies contribute to the development of new antibacterial agents (Bogdanowicz et al., 2013).
Heterocyclic Synthesis Using Enaminonitriles : The use of enaminonitriles in heterocyclic synthesis, including the creation of compounds structurally similar to (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, has been explored. This research is significant for the development of new heterocyclic compounds with various potential applications (Fadda et al., 2012).
特性
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c18-12-16-17(20-9-8-19-16)24-15-6-10-21(13-15)25(22,23)11-7-14-4-2-1-3-5-14/h1-5,7-9,11,15H,6,10,13H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBYQIDUVIHVIJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)

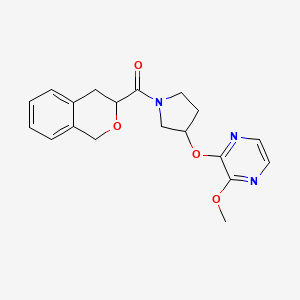
![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)
amino}acetamide](/img/structure/B2486438.png)
